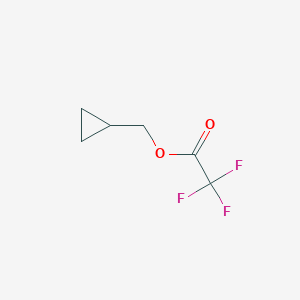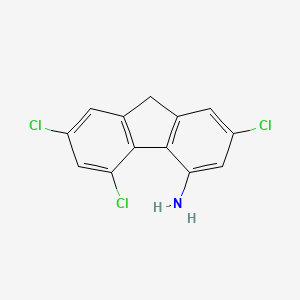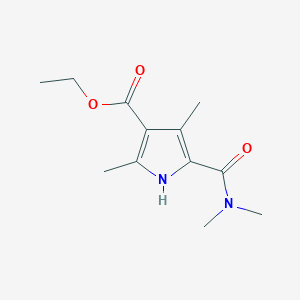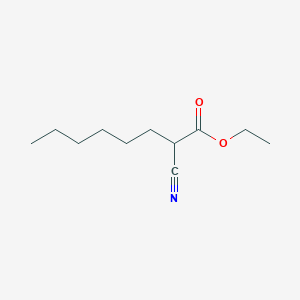
Ethyl 2-cyanooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyanooctanoate is an organic compound with the molecular formula C11H19NO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound contains both an ester and a nitrile functional group, making it a versatile building block for various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanooctanoate can be synthesized through the reaction of ethyl cyanoacetate with octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyanooctanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 2-cyanooctanoate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: This compound is employed in the production of adhesives, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyanooctanoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: Similar in structure but with a shorter carbon chain.
Methyl cyanoacetate: Contains a methyl group instead of an ethyl group.
Ethyl 2-cyanohexanoate: Similar structure with a shorter carbon chain.
Uniqueness
Ethyl 2-cyanooctanoate is unique due to its longer carbon chain, which can influence its reactivity and solubility. This makes it particularly useful in the synthesis of longer-chain organic molecules and in applications requiring specific hydrophobic properties .
Propiedades
Número CAS |
26526-76-1 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
ethyl 2-cyanooctanoate |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h10H,3-8H2,1-2H3 |
Clave InChI |
FYITURBQKNVCNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



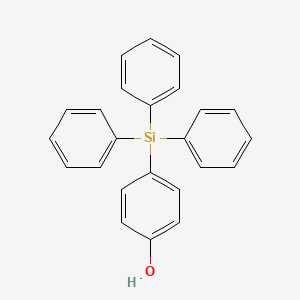
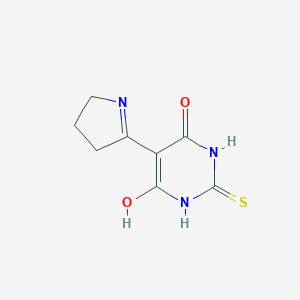
![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)



